Acebrochol
CAS No.: 514-50-1
Cat. No.: VC0516893
Molecular Formula: C29H48Br2O2
Molecular Weight: 588.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 514-50-1 |
|---|---|
| Molecular Formula | C29H48Br2O2 |
| Molecular Weight | 588.5 g/mol |
| IUPAC Name | [(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
| Standard InChI | InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1 |
| Standard InChI Key | ISLUIHYFJMYECW-BSMCXZHXSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Acebrochol, also known as cholesteryl acetate dibromide or -dibromocholestan-3β-ol acetate, has a molecular weight of 588.5 g/mol . Its systematic IUPAC name is [(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate . The compound features a steroidal backbone modified by bromination at the 5α and 6β positions and acetylation at the 3β hydroxyl group .
Table 1: Key Chemical Properties of Acebrochol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| CAS Registry Number | 514-50-1 | |
| Molar Mass | 588.509 g/mol | |
| Synonymous Names | Cholesteryl acetate dibromide, | |
| 5α,6β-Dibromocholestan-3β-ol acetate |
Structural Analysis
The steroidal core of Acebrochol comprises four fused rings (three cyclohexane rings and one cyclopentane ring) with bromine atoms at positions 5 and 6. Bromination at these positions increases the compound’s lipophilicity, potentially enhancing its ability to cross the blood-brain barrier . The acetyl group at position 3 further modifies solubility and metabolic stability . X-ray crystallography and NMR studies confirm the chair conformation of the cyclohexane rings and the equatorial orientation of the bromine substituents .
Pharmacological Profile and Mechanism of Action
Neuroactive Steroid Activity
Acebrochol belongs to the class of neuroactive steroids, which modulate neuronal excitability through interactions with ligand-gated ion channels. Specifically, it is hypothesized to potentiate GABA receptor activity, similar to allopregnanolone and ganaxolone . This mechanism involves binding to distinct sites on the GABA receptor complex, enhancing chloride ion influx and promoting neuronal hyperpolarization .
Table 2: Comparative Pharmacology of Neuroactive Steroids
| Compound | Target Receptor | Effect on GABA | Clinical Use |
|---|---|---|---|
| Acebrochol | GABA | Positive modulation | Investigational |
| Ganaxolone | GABA | Positive modulation | Epilepsy |
| Allopregnanolone | GABA | Positive modulation | Postpartum depression |
Sedative and Hypnotic Effects
Recent Developments and Future Directions
Unmet Challenges
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